Cas no 2680839-83-0 (benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate)

benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- 2680839-83-0
- benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate
- EN300-28293062
-
- Inchi: 1S/C18H21NO4/c20-13-17(21)12-19(11-15-7-3-1-4-8-15)18(22)23-14-16-9-5-2-6-10-16/h1-10,17,20-21H,11-14H2
- InChI Key: CCLPEAMFFVWFNA-UHFFFAOYSA-N
- SMILES: OC(CO)CN(C(=O)OCC1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 315.14705815g/mol
- Monoisotopic Mass: 315.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 8
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 70Ų
benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28293062-10.0g |
benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
2680839-83-0 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28293062-5.0g |
benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
2680839-83-0 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28293062-0.1g |
benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
2680839-83-0 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28293062-2.5g |
benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
2680839-83-0 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28293062-1g |
benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
2680839-83-0 | 1g |
$1214.0 | 2023-09-08 | ||
Enamine | EN300-28293062-1.0g |
benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
2680839-83-0 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28293062-0.25g |
benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
2680839-83-0 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28293062-0.5g |
benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
2680839-83-0 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28293062-0.05g |
benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
2680839-83-0 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28293062-5g |
benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
2680839-83-0 | 5g |
$3520.0 | 2023-09-08 |
benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate Related Literature
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
Additional information on benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate
Benzyl N-Benzyl-N-(2,3-Dihydroxypropyl)Carbamate: A Comprehensive Overview
Benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate (CAS No. 2680839-83-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as benzyl carbamate derivative, has garnered attention due to its unique structural properties and potential applications in drug delivery systems and as a precursor for bioactive molecules. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the context of controlled drug release mechanisms.
The molecular structure of benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate comprises a benzene ring attached to a carbamate group, with a side chain containing two hydroxyl groups. This configuration imparts unique physicochemical properties, including enhanced solubility and stability under certain conditions. Researchers have explored its ability to act as a linker in the synthesis of bioconjugates, where its hydroxyl groups can participate in various chemical reactions, such as esterification or amidation.
Recent advancements in synthetic methodologies have enabled the efficient preparation of benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate. For instance, studies published in 2023 have demonstrated the use of catalytic asymmetric synthesis to produce this compound with high enantiomeric excess. Such methods are pivotal in scaling up production for pharmaceutical applications while maintaining quality control.
In terms of applications, benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate has shown promise as a building block for constructing complex molecules with tailored functionalities. Its hydroxyl groups can serve as reactive sites for further modifications, enabling the creation of libraries of compounds with diverse biological activities. This versatility has made it a valuable tool in combinatorial chemistry and high-throughput screening campaigns.
Moreover, the compound's ability to form stable linkages with other biomolecules has been leveraged in the development of targeted drug delivery systems. For example, researchers have employed it as a linker in antibody-drug conjugates (ADCs), where it facilitates the attachment of cytotoxic agents to antibodies with high precision. This approach enhances the efficacy of anticancer therapies by minimizing off-target effects.
The pharmacokinetic properties of benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate have also been extensively studied. Preclinical studies indicate that its hydrophilic nature improves its bioavailability when administered orally or parenterally. Additionally, its metabolic stability has been evaluated using in vitro assays, revealing that it undergoes minimal phase I metabolism under physiological conditions.
In conclusion, benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate (CAS No. 2680839-83-0) represents a versatile and promising compound with wide-ranging applications in medicinal chemistry and drug delivery systems. Its unique structure and functional groups make it an ideal candidate for further exploration in both academic and industrial settings. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing therapeutic innovations.
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